6-[4-(Dimethylamino)butoxy]nicotinic acid
Overview
Description
Scientific Research Applications
Corrosion Inhibition
6-[4-(Dimethylamino)butoxy]nicotinic acid and its derivatives have been investigated as corrosion inhibitors. A study by Singh et al. (2016) found that 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone acts as an efficient corrosion inhibitor for mild steel in 1 M HCl solution. This compound shows increased inhibition efficiency with concentration and acts as a mixed-type inhibitor (Singh, Kumar, Udayabhanu, & John, 2016).
Drug Synthesis and Biological Activity
The compound has been utilized in the synthesis of various drugs and biological agents. For example, Khattab (2005) reported the synthesis of novel amino acid-(N′-Benzoyl) hydrazide and amino acid-(N′-Nicotinoyl) hydrazide derivatives, incorporating elements like this compound, showing antimicrobial activity against bacteria like S. aureus and E. coli (Khattab, 2005).
Vasorelaxation and Antioxidation Properties
Prachayasittikul et al. (2010) studied thionicotinic acid derivatives for their vasorelaxation and antioxidation properties. They found that these compounds, including analogs of this compound, exhibit dose-dependent vasorelaxation and possess antioxidant properties (Prachayasittikul et al., 2010).
Protein Labeling in Biological Research
Tsumoto et al. (2003) developed deuterated methyl and dimethyl substituted nicotinoylating agents, including derivatives of this compound, for labeling the N-terminus of proteins. This technique is significant for protein research and analytical applications (Tsumoto, Murata, Miyata, Taguchi, & Kohda, 2003).
Electrochemiluminescence in Biological Detection
Yin et al. (2005) utilized 4-(Dimethylamino)butyric acid, a similar compound, for electrochemiluminescence detection in biological substances. This technique enhances sensitivity in detecting biological substances like proteins, demonstrating the potential of derivatives of this compound in bioanalytical applications (Yin, Qi, Sun, Yang, & Wang, 2005).
Safety and Hazards
Properties
IUPAC Name |
6-[4-(dimethylamino)butoxy]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-14(2)7-3-4-8-17-11-6-5-10(9-13-11)12(15)16/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOVEIBQOINSBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCOC1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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